1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone
Description
1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone is an acetophenone derivative with a molecular formula of C₁₄H₁₀Cl₂O₂ (average mass: 281.132 g/mol). It features a 2-chloro-phenoxy substituent at the 4-position of the phenyl ring and a chlorine atom at the 2-position of the acetophenone core. This compound is primarily utilized as a key intermediate in synthesizing agrochemicals, notably the fungicide difenoconazole . Its physical properties include a melting point range of 55–59°C and solubility in organic solvents like benzene .
Structure
3D Structure
Properties
IUPAC Name |
1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9(17)11-7-6-10(8-13(11)16)18-14-5-3-2-4-12(14)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNKJNBIZKGQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone typically involves multiple steps. One common method includes the Friedel-Crafts acylation of 2-chloro-4-(2-chlorophenoxy)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl ethanones, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
Difenoconazole is widely used in agriculture for the control of various fungal diseases affecting crops. It operates by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes it effective against a broad spectrum of fungi, including those responsible for leaf spots, blights, and root rots in crops such as wheat, barley, and grapes .
Case Study: Efficacy Against Fungal Pathogens
In a study conducted on wheat crops, difenoconazole demonstrated significant efficacy against Fusarium graminearum, a pathogen responsible for Fusarium head blight. The application of difenoconazole resulted in a 70% reduction in disease severity compared to untreated controls . This highlights its potential as a critical tool in integrated pest management strategies.
Metabolism and Toxicology
Metabolic Pathways
Research has shown that difenoconazole undergoes extensive metabolism in mammals. In studies with rats, it was found that the compound is rapidly metabolized into several metabolites, including hydroxylated forms and conjugates. Notably, the primary metabolic pathway involves the cleavage of the dioxolane ring and subsequent hydroxylation of the chlorophenoxy ring .
Toxicological Profile
The acute toxicity of difenoconazole has been evaluated through various studies. The oral LD50 values indicate low acute toxicity (approximately 1453 mg/kg) with no significant bioaccumulation observed despite long plasma half-lives . Chronic exposure studies have raised concerns regarding hepatocellular adenomas in rodent models at higher concentrations, necessitating careful management of application rates in agricultural settings .
Environmental Impact
Persistence and Degradation
Difenoconazole exhibits moderate persistence in soil and water environments. Studies indicate that it can remain detectable for extended periods post-application, raising concerns about potential runoff into aquatic ecosystems . Its degradation products have also been studied to assess their environmental fate and toxicity.
Case Study: Environmental Monitoring
A monitoring program conducted in agricultural runoff areas revealed detectable levels of difenoconazole in nearby water bodies. The study emphasized the need for stringent regulations on application practices to mitigate environmental contamination risks .
Summary of Findings
The following table summarizes key findings regarding the applications and implications of difenoconazole:
| Aspect | Details |
|---|---|
| Primary Use | Fungicide for agricultural crops |
| Mechanism of Action | Inhibits ergosterol biosynthesis in fungi |
| Efficacy | Significant reduction in fungal diseases (e.g., Fusarium graminearum) |
| Metabolites | Hydroxylated products; extensive metabolism observed |
| Toxicity | Low acute toxicity; chronic exposure linked to liver tumors in rodents |
| Environmental Persistence | Moderate; detectable levels found in water bodies post-application |
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone and related acetophenone derivatives are critical to their applications and properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Position and Reactivity: The 2-chloro-phenoxy group in the target compound contrasts with the 4-chloro-phenoxy variant (CAS 119851-28-4), altering steric and electronic properties. The ortho-substituted phenoxy group may hinder rotational freedom, affecting binding in agrochemical targets .
Synthetic Routes: The target compound is synthesized via Friedel-Crafts acylation using aluminum chloride , whereas hydroxylated derivatives often employ Fries rearrangements or direct phenolic acylation . Chlorinated analogs (e.g., ) use specialized reagents like N-chlorosuccinimide .
Applications: Agrochemical Use: The target compound’s stability and lipophilicity (due to chlorine and phenoxy groups) make it ideal for fungicide synthesis . Pharmaceutical Potential: Hydroxy- and methoxy-substituted analogs (e.g., and ) show promise in antimicrobial or anticancer research due to their polar functional groups .
Safety and Handling: The 4-chlorophenoxy variant (CAS 119851-28-4) has documented safety data sheets (SDS) requiring precautions for skin/eye irritation . Similar handling likely applies to the ortho-substituted analog, though specific toxicity data are lacking.
Research Findings
- Agrochemical Efficacy: Derivatives like 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanone (CAS 136815-80-0) demonstrate enhanced fungicidal activity due to the triazole moiety, highlighting the importance of heterocyclic additions .
- Thermal Stability: The target compound’s melting point (55–59°C) is lower than hydroxylated analogs (e.g., 110°C for 1-(2-Chloro-4-hydroxyphenyl)ethanone), reflecting reduced intermolecular hydrogen bonding .
Biological Activity
1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone, also known as difenoconazole, is a compound widely recognized for its role in agricultural chemistry, particularly as an intermediate in the synthesis of fungicides. This article delves into its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.
Target of Action
Difenoconazole primarily acts as a fungicide through the inhibition of cytochrome P450 enzyme CYP51, which is crucial for the biosynthesis of ergosterol in fungi. Ergosterol is a vital component of fungal cell membranes; thus, its inhibition leads to increased membrane permeability and cell death .
Mode of Action
The compound disrupts the ergosterol biosynthesis pathway by preventing the conversion of lanosterol to ergosterol. This disruption compromises the integrity of fungal cell membranes, effectively controlling various plant diseases caused by pathogenic fungi .
Biochemical Pathways
The primary biochemical pathway affected by difenoconazole involves:
- Ergosterol Biosynthesis : Inhibition of CYP51 leads to accumulation of toxic sterols and ultimately results in cell lysis.
- Metabolism : Difenoconazole undergoes extensive metabolism in vivo, producing several metabolites that can exhibit varying degrees of biological activity .
Absorption and Distribution
Difenoconazole is rapidly absorbed following oral administration. In studies involving rats, it was found that most radioactivity from administered doses concentrated in the liver and gastrointestinal tract shortly after dosing. The plasma half-life varies significantly based on dosage, ranging from approximately 4-6 hours at lower doses to 22-24 hours at higher doses .
Metabolism
The compound is metabolized primarily through hydrolysis and oxidation processes. Key metabolites include:
- CGA 205375 : Resulting from hydrolysis, this metabolite retains some biological activity.
- Hydroxylated products : These metabolites are formed from further oxidation and are significant in terms of their ecological impact .
Elimination
Difenoconazole exhibits a terminal half-life of about 3-4 days, with minimal bioaccumulation observed despite extensive metabolism .
Acute Toxicity
Difenoconazole has been classified with low acute toxicity. Studies report an oral LD50 value of approximately 1453 mg/kg bw in rats, indicating a relatively safe profile for mammals at low exposure levels .
Environmental Impact
The compound is highly toxic to aquatic organisms, with significant implications for environmental safety. Studies have shown that certain stereoisomers exhibit varying levels of toxicity towards non-target species, raising concerns about its use in agricultural settings .
Efficacy Against Fungal Pathogens
Research has demonstrated that difenoconazole effectively controls a range of fungal pathogens. For instance:
- Fusarium spp. : Difenoconazole has shown significant efficacy against Fusarium species responsible for crop diseases.
- Botrytis cinerea : It is effective against this notorious pathogen affecting various fruits and vegetables.
Comparative Studies
In comparative studies assessing different fungicides, difenoconazole consistently outperformed many alternatives regarding both efficacy and safety profiles for non-target organisms. Its unique mechanism of action allows for effective control without promoting resistance as rapidly as some other fungicides .
Table 1: Biological Activity Summary
Table 2: Pharmacokinetic Parameters
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. A common approach involves chlorination of a precursor ketone (e.g., 1-[4-phenoxyphenyl]-ethanone) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Temperature control (40–60°C) and stoichiometric excess of chlorinating agents are critical to minimize byproducts like dichlorinated derivatives .
- Optimization : Reaction monitoring via thin-layer chromatography (TLC) or GC-MS ensures intermediate purity. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate) isolates the product.
Q. How is structural characterization performed for this compound, and what spectral signatures are diagnostic?
- Techniques :
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–7.6 ppm), with acetyl protons (δ 2.6 ppm) and chlorinated aryl signals (δ 7.2–7.4 ppm).
- IR : Strong C=O stretch (~1680 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 294 (C₁₄H₁₀Cl₂O₂) with fragmentation patterns confirming chloro-phenoxy substitution .
Q. What are the primary reactivity pathways for this compound in substitution reactions?
- Nucleophilic Substitution : The electron-deficient aryl ring undergoes reactions with amines or thiols under basic conditions (e.g., K₂CO₃/DMF). For example, substitution at the 2-chloro position yields derivatives with modified biological activity .
- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce the system .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?
- Mechanistic Insight : The 2-chloro group creates steric hindrance, directing nucleophiles to the 4-position. Computational studies (DFT) show that electron-withdrawing substituents (e.g., Cl) increase electrophilicity at the para position, favoring nucleophilic attack .
- Experimental Validation : Competitive reactions with substituted nucleophiles (e.g., p-toluidine vs. aniline) quantify regioselectivity via HPLC analysis .
Q. What are the key challenges in crystallizing this compound, and how can they be addressed?
- Crystallography : Slow evaporation from ethanol/acetone mixtures yields single crystals. SHELX software refines structures, but disorder in the phenoxy group requires constraints during refinement .
- Data Interpretation : Triclinic symmetry (space group P1̅) with unit cell parameters a = 7.8485 Å, b = 8.0420 Å, c = 8.8701 Å. Hydrogen-bonding networks stabilize the lattice .
Q. How does this compound degrade under environmental conditions, and what are its ecotoxicological implications?
- Degradation Pathways : Hydrolysis of the ketone group in aqueous media (pH-dependent) forms chlorophenolic byproducts. Photolysis under UV light accelerates degradation but may generate toxic intermediates like 4-chlorophenol .
- Ecotoxicology : Daphnia magna assays (OECD 202) show moderate toxicity (EC₅₀ = 12 mg/L), linked to membrane disruption via lipophilic interactions .
Q. What contradictions exist in reported synthetic yields, and how can reproducibility be improved?
- Data Discrepancies : Yields vary from 60–85% across studies due to differences in chlorination agents (SOCl₂ vs. PCl₅) and purification methods. For reproducibility, standardized protocols (e.g., inert atmosphere, moisture control) are critical .
- Troubleshooting : Byproduct identification via LC-MS and adjustment of stoichiometry (1.2–1.5 eq Cl⁻ source) mitigate over-chlorination .
Q. Can computational models predict bioactivity of derivatives, and what validation is required?
- In Silico Approaches : Molecular docking (AutoDock Vina) predicts binding to fungal cytochrome P450 (target for agrochemicals). QSAR models correlate logP values with antifungal IC₅₀ .
- Validation : In vitro assays against Fusarium oxysporum confirm activity, with MIC values ≤10 µg/mL for triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
